Lipophilicity (LogP) Comparison: 2-(4-Chlorophenyl)-2H-1,3-oxazine vs. 2-Phenyl-2H-1,3-oxazine
The presence of the para-chloro substituent significantly modulates the compound's lipophilicity relative to the unsubstituted phenyl analog. 2-(4-Chlorophenyl)-2H-1,3-oxazine exhibits a calculated LogP of 2.38890 , while the parent 2-phenyl-2H-1,3-oxazine has a reported LogP of 2.6 . This difference of 0.2111 log units indicates a measurable, though not extreme, increase in lipophilicity conferred by the chlorine atom, which can influence membrane permeability and partitioning in biphasic systems.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.38890 |
| Comparator Or Baseline | 2-Phenyl-2H-1,3-oxazine (LogP = 2.6) |
| Quantified Difference | ΔLogP = 0.2111 |
| Conditions | Calculated value (software prediction) |
Why This Matters
Precise control of lipophilicity is critical for optimizing the ADME profile of lead compounds; even small LogP differences can affect solubility, protein binding, and passive diffusion across biological membranes.
